2-Imino-3-phenyl-1,3-thiazinan-4-one
Description
Structure
3D Structure
Properties
CAS No. |
22724-14-7 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-imino-3-phenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C10H10N2OS/c11-10-12(9(13)6-7-14-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
PUZJWYWPYWTMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Imino 1,3 Thiazinan 4 One Systems
Classical Synthetic Approaches to 2-Imino-1,3-thiazinan-4-one Scaffolds
Traditional methods for the synthesis of 2-imino-1,3-thiazinan-4-ones have been well-established and are widely used. These approaches typically involve the formation of the six-membered thiazinanone ring through various cyclization and condensation strategies.
Cyclization Reactions involving Thioureas and Appropriate Precursors
A primary and versatile method for the synthesis of 2-imino-1,3-thiazinan-4-ones is the cyclization of appropriately substituted thioureas. This approach often involves the reaction of a thiourea (B124793) derivative with a suitable three-carbon synthon that can undergo an intramolecular reaction to form the heterocyclic ring.
One common strategy involves the reaction of N,N'-disubstituted thioureas with acryloyl chloride. tandfonline.com This reaction proceeds to form the biologically valuable 2-imino-1,3-thiazinan-4-one derivatives in good yields. tandfonline.com The process is often promoted by an electrogenerated base, highlighting a move towards more efficient synthetic protocols. nih.gov The regioselectivity of the cyclization of unsymmetrical thioureas can be influenced by electronic factors, with electron-withdrawing groups tending to favor conjugation with the imine nitrogen. nih.gov
Another example is the reaction of 3-chloropropionyl chloride with potassium thiocyanate (B1210189) and an aniline (B41778) derivative, such as 2,4-dimethylaniline. This reaction forms an N-(3-chloropropionyl)-N'-(aryl)thiourea intermediate, which upon refluxing in a suitable solvent, cyclizes to afford the corresponding (Z)-2-(arylimino)-1,3-thiazinan-4-one. mdpi.com
Table 1: Examples of Cyclization Reactions of Thioureas
| Thiourea Precursor | Reagent | Product | Reference |
| N,N'-disubstituted thioureas | Acryloyl chloride | 2-imino-1,3-thiazinan-4-one derivatives | tandfonline.com |
| N-(3-chloropropionyl)-N'-(2,4-dimethylphenyl)thiourea | Heat (reflux) | (Z)-2-[(2,4-dimethylphenyl)imino]-1,3-thiazinan-4-one | mdpi.com |
Condensation Reactions for Thiazinanone Ring Formation
Condensation reactions provide another important route to the 1,3-thiazinan-4-one ring system. These reactions typically involve the formation of the heterocyclic ring by bringing together two or more components in a single step. For instance, three-component reactions between aldehydes, primary amines, and 3-mercaptopropionic acid can be employed to synthesize various N-substituted 1,3-thiazinan-4-ones. mdpi.com This method is versatile and can be carried out under both thermal and ultrasonication conditions. mdpi.com
The reaction of 1,3-disubstituted thioureas with chloroacetyl chloride is a well-known method for the synthesis of 2-imino-4-thiazolidinones, a related five-membered ring system. nih.gov While not directly forming a thiazinanone, this condensation reaction highlights the general principle of using thiourea derivatives and haloacyl chlorides in heterocyclic synthesis.
Reactions of α,β-Unsaturated Carboxylic Esters with Thioureas
The reaction of α,β-unsaturated carboxylic esters with thioureas is a valuable method for the synthesis of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones. mdpi.com This approach involves the initial formation of an intermediate, which is then cyclized in the presence of a base such as aqueous ammonia (B1221849) or sodium acetate (B1210297) to yield the desired thiazinanone. mdpi.com In some cases, such as with maleic or fumaric acids, the hydrochlorides of the 2-imino-thiazinans can be obtained in a one-pot synthesis. mdpi.com
Table 2: Synthesis of 2-Imino-1,3-thiazinan-4-ones from α,β-Unsaturated Esters and Thiourea
| α,β-Unsaturated Ester/Acid | Thiourea | Conditions | Product | Reference |
| General α,β-unsaturated carboxylic esters | Thiourea | 1. Intermediate isolation, 2. Cyclization with base | 3-unsubstituted 2-imino-1,3-thiazinan-4-ones | mdpi.com |
| Maleic or Fumaric acid | Thiourea | One-pot synthesis | Hydrochlorides of 2-imino-thiazinans | mdpi.com |
Synthesis from β-Propiolactone Derivatives and Thioureas
An alternative route to 6-unsubstituted 2-imino-1,3-thiazinan-4-ones involves the reaction of β-propiolactone and its derivatives with thioureas. mdpi.com The initial step of this reaction leads to the formation of an acid intermediate. Subsequent cyclization of this intermediate, typically carried out in acetic anhydride (B1165640) or a mixture of acetic anhydride and pyridine, affords the final thiazinan-4-one product. mdpi.com
Cyclization of N-Substituted Carboxylic Acid Hydrazides with Mercaptoacetic Acid
While the direct cyclization of N-substituted carboxylic acid hydrazides with mercaptoacetic acid to form 2-imino-1,3-thiazinan-4-ones is not extensively documented for this specific scaffold, related reactions highlight the potential of this approach in forming the broader thiazinanone ring system. A notable example is the one-pot, three-component cyclocondensation reaction between a quinoline (B57606) hydrazide, a substituted benzaldehyde, and 3-mercaptopropionic acid. nih.gov This reaction, facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields 3-hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-quinoline-2-carboxamide derivatives. nih.gov This demonstrates the principle of incorporating a hydrazide moiety into the thiazinanone backbone.
Furthermore, the reaction of hydrazinecarboxamides with 3-mercaptopropionic acid in the presence of silicon tetrachloride has been shown to produce 1,3-thiazinan-4-one urea (B33335) derivatives. nih.gov These examples suggest that N-substituted hydrazides can serve as effective precursors for the construction of the 1,3-thiazinan-4-one ring, even if the resulting substituent at the 2-position is not an imino group in these specific instances.
Advanced and Green Synthesis Techniques
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents. For the synthesis of 2-imino-1,3-thiazinan-4-one systems and related heterocycles, ultrasound and microwave irradiation have emerged as powerful tools.
Ultrasound-assisted synthesis has been successfully applied to the three-component reaction of aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid to produce N-morpholinoethane-1,3-thiazinan-4-ones at room temperature in significantly shorter reaction times compared to conventional heating. mdpi.com Similarly, a convenient one-pot protocol for the synthesis of 2-imino-1,3-thiazolidin-4-ones using ultrasonic irradiation has been developed, offering high yields and short reaction times. tandfonline.com The generation of intermediate β-hydroxy thioureas using ultrasound irradiation has also been reported in the synthesis of ferrocene-containing 1,3-thiazinan-2-imines. mdpi.com
Microwave-assisted organic synthesis is another effective green chemistry tool that has been employed for the synthesis of thiazolidin-4-one derivatives. mdpi.com Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and cleaner products. mdpi.com For instance, a solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones has been developed under microwave irradiation. mdpi.com The application of microwave heating in the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones has also been reported. mdpi.com These examples demonstrate the potential of microwave-assisted synthesis to be a rapid and efficient method for the preparation of the 2-imino-1,3-thiazinan-4-one scaffold.
Table 3: Comparison of Conventional and Green Synthesis Methods
| Reaction | Conventional Method | Green Method (Ultrasound/Microwave) | Advantages of Green Method | Reference |
| Synthesis of N-morpholinoethane-1,3-thiazinan-4-ones | Toluene, 110 °C, 16 h | Ultrasound, Toluene, r.t., 25 min | Shorter reaction time, lower temperature | mdpi.com |
| Synthesis of 2-imino-1,3-thiazolidin-4-ones | Longer reaction times, lower yields | Ultrasound, 12-15 min, 75-91% yield | Shorter reaction time, higher yields | tandfonline.com |
| Synthesis of 5-arylidene-2-imino-4-thiazolidinones | Conventional heating | Microwave irradiation | Solvent-free, faster reaction | mdpi.com |
One-Pot Multicomponent Reaction Strategies
The construction of the 2-imino-1,3-thiazinan-4-one ring system can be efficiently achieved through several multicomponent reaction pathways. These methods involve the cyclization of acyl thioureas that contain an α,β-unsaturated acid fragment. nih.gov
One prominent strategy involves the reaction of acryloyl chloride with N-substituted thioureas. In this reaction, the N-acryloylthioureas are not isolated; instead, the reaction proceeds directly to yield the hydrochlorides of 3-substituted-1,3-thiazinan-4-ones. nih.gov Another approach utilizes the reaction of β-propiolactone and its derivatives with thioureas. This reaction initially forms 3-(thiocarbamoylthio)propanoic acids, which can then be cyclized in acetic anhydride to produce the target thiazinan-4-ones. nih.gov
A further method involves the reaction of 3-mercaptopropionic acid with primary amines and aryl aldehydes, which results in the formation of 2,3-disubstituted-1,3-thiazinan-4-ones. nih.gov Similarly, reacting α,β-unsaturated carboxylic esters with thioureas leads to the synthesis of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones, often isolating an intermediate that is subsequently cyclized. nih.gov
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Key Features |
| Acryloyl chloride | N-substituted thiourea | - | 3-Substituted-2-imino-1,3-thiazinan-4-one hydrochloride | N-acryloylthiourea intermediate is not isolated. nih.gov |
| β-Propiolactone | Thiourea | - | 2-Imino-1,3-thiazinan-4-one | Proceeds via an intermediate acid, which is then cyclized using acetic anhydride. nih.gov |
| 3-Mercaptopropionic acid | Primary amine | Aryl aldehyde | 2,3-Disubstituted-1,3-thiazinan-4-one | A three-component reaction leading to substitution at both N-3 and C-2 positions. nih.gov |
| α,β-Unsaturated ester | Thiourea | - | 3-Unsubstituted 2-imino-1,3-thiazinan-4-one | Involves isolation and subsequent cyclization of intermediates. nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has become a significant tool for accelerating reaction rates and improving yields in the formation of various heterocyclic compounds. nih.gov This technique is particularly noted in the one-pot synthesis of related five-membered ring structures, such as 2,3-diaryl-1,3-thiazolidin-4-ones. nih.gov However, specific and detailed protocols for the application of microwave irradiation in the synthesis of the six-membered 2-imino-3-phenyl-1,3-thiazinan-4-one are not extensively documented in the surveyed scientific literature.
Ultrasonic Conditions in Reaction Enhancement
The application of ultrasonic irradiation is a recognized method for enhancing chemical reactions, often leading to higher yields and significantly shorter reaction times. nih.govresearchgate.net This green chemistry approach has been successfully employed in the convenient one-pot synthesis of 2-imino-1,3-thiazolidin-4-ones from amines, isocyanates, aldehydes, and chloroform. nih.govresearchgate.net Despite its utility in the synthesis of analogous heterocyclic systems, specific applications of ultrasonic conditions for the targeted synthesis of this compound have not been prominently detailed in the available literature.
Catalytic Methods in Thiazinanone Synthesis (e.g., Nano-CuFe₂O₄, Deep Eutectic Solvents, Ionic Liquids)
Modern synthetic chemistry frequently employs advanced catalytic systems to enhance efficiency, selectivity, and environmental compatibility.
Nano-CuFe₂O₄: Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have emerged as highly efficient, magnetically recoverable heterogeneous catalysts for the synthesis of a wide range of medicinally relevant heterocyclic compounds. jsynthchem.comrsc.org Their application has been noted in the synthesis of benzoxazoles, spirooxindoles, and 1,4-diaryl-1,2,3-triazoles. jsynthchem.com While these nanocatalysts are versatile, their specific use in catalyzing the synthesis of 2-imino-1,3-thiazinan-4-one systems is not a primary focus of existing research.
Deep Eutectic Solvents (DES): Deep eutectic solvents, such as those based on choline (B1196258) chloride and urea, are recognized as green and effective media and catalysts for multicomponent reactions. encyclopedia.pub They have been successfully used in the one-pot, three-component synthesis of various 5-arylidene-2-imino-4-thiazolidinones. encyclopedia.pub These environmentally benign solvent systems offer advantages like recyclability and mild reaction conditions. researchgate.net However, the literature does not extensively cover the application of DES for the synthesis of the 2-imino-1,3-thiazinan-4-one core.
Ionic Liquids (ILs): Ionic liquids are valued in organic synthesis as recyclable, non-volatile solvents and catalysts. nih.govauctoresonline.org Their utility has been demonstrated in the synthesis of various thiazolidine (B150603) derivatives, where they can play a dual role as both solvent and catalyst. nih.gov Despite their broad applicability in heterocyclic synthesis, specific protocols detailing the use of ionic liquids for the preparation of this compound are not widely reported.
Derivatization Strategies of the 2-Imino-1,3-thiazinan-4-one Core
Functionalization of the core 2-imino-1,3-thiazinan-4-one structure can be achieved by targeting specific reactive sites within the molecule or by incorporating desired functional groups into the starting materials prior to cyclization.
Functionalization at the Exocyclic Imino Nitrogen
The exocyclic imino group (=NH) represents a key site for chemical modification. The synthesis of derivatives with substituents at this position can be achieved through the thermal cyclization of appropriately substituted methacryloyl thioureas. nih.gov This method allows for the direct introduction of various groups onto the exocyclic nitrogen atom during the ring-formation step, yielding compounds such as 2-(substituted-imino)-1,3-thiazinan-4-ones. nih.gov
Substituent Modification on the Phenyl Ring
Modification of the phenyl ring attached to the N-3 position is most commonly accomplished by utilizing substituted starting materials during the initial synthesis of the heterocyclic ring. Rather than performing substitution reactions on the pre-formed thiazinanone, the desired functionality is introduced by selecting a correspondingly substituted aniline or phenyl isothiocyanate as a precursor. This approach allows for a wide variety of electron-donating or electron-withdrawing groups to be incorporated into the final structure, as demonstrated in the synthesis of analogous thiazolidin-4-one compounds where differently substituted anilines are used as primary reactants. mdpi.com
Reactions at the Ring Carbon Atoms (e.g., C-5 Derivatization)
The methylene (B1212753) group at the C-5 position of the 2-imino-1,3-thiazinan-4-one ring is activated by the adjacent carbonyl group, making it a prime site for various chemical modifications. A common transformation is the Knoevenagel condensation with aromatic aldehydes. This reaction typically occurs in the presence of a base and results in the formation of 5-arylidene derivatives.
For the analogous, more widely studied 2-imino-4-thiazolidinone (a five-membered ring), these condensations are well-documented. For instance, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones condense with various aromatic aldehydes in acetic acid with anhydrous sodium acetate as a catalyst to yield 5-arylidene derivatives. The success and yield of these reactions can be influenced by the substituents on the aromatic aldehyde. While specific examples for this compound are not extensively detailed in the reviewed literature, the chemical principles governing the reactivity of the C-5 active methylene group are expected to be similar. The reaction introduces an exocyclic double bond at the C-5 position, significantly expanding the structural diversity and potential applications of the parent compound.
Table 1: Examples of Knoevenagel Condensation in Related Thiazolidinone Systems
| Reactant 1 | Reactant 2 (Aldehyde) | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Imino-3-(4-phenylthiazol-2-yl)-thiazolidin-4-one | 3-Nitrobenzaldehyde | NaOAc, AcOH, reflux | 5-(3-Nitrobenzylidene)-2-imino-3-(4-phenylthiazol-2-yl)-thiazolidin-4-one | Good |
| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Benzaldehyde | NaOAc, AcOH, reflux | 5-Benzylidene derivative | Low (27%) |
| 3-Ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one | Aromatic aldehydes | Diisopropylethylamine, EtOH, ultrasonic conditions | (5-Benzilidine)-3-Ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one derivatives | Excellent |
Chemical Reactivity Studies of 2-Imino-1,3-thiazinan-4-one Derivatives
The reactivity of the 2-imino-1,3-thiazinan-4-one system is characterized by the interplay of its functional groups: the imine, the amide carbonyl, and the active methylene group.
The exocyclic imino group in the 2-imino-1,3-thiazinan-4-one structure can act as a nucleophile. While it exists in tautomeric equilibrium with the endocyclic 2-amino form, it can undergo reactions such as acylation and alkylation. For example, the acetylation of a 2-aminothiazin-4-one using acetic anhydride leads to a mixture of acetylated isomers. This indicates that both the exocyclic and endocyclic nitrogen atoms can be targets for electrophiles. Subsequent mild hydrolysis can then be used to achieve further transformations.
The imine functionality of the 2-imino-1,3-thiazinan-4-one ring can be hydrolyzed to a carbonyl group, converting the compound into a 1,3-thiazinane-2,4-dione. This transformation is typically achieved under acidic conditions. The mechanism of imine hydrolysis is the reverse of its formation and generally involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A water molecule then acts as a nucleophile, attacking the imine carbon. This is followed by proton transfer and elimination of an amine (or ammonia), yielding the final carbonyl compound. The reaction is driven to completion by the use of a large excess of water.
General Mechanism of Acid-Catalyzed Imine Hydrolysis:
Protonation: The imine nitrogen is protonated by an acid catalyst to form an iminium ion.
Nucleophilic Attack: A water molecule attacks the electrophilic iminium carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxygen to the nitrogen, creating a good leaving group (an amine).
Elimination: The C-N bond cleaves, eliminating the amine and forming a protonated carbonyl group (an oxonium ion).
Deprotonation: The oxonium ion is deprotonated by water or another base to yield the final ketone or aldehyde.
This hydrolysis pathway is a key reaction, enabling the conversion of 2-imino-1,3-thiazinan-4-ones into their corresponding dione (B5365651) analogues.
The 2-imino-1,3-thiazinan-4-one ring system can undergo both further cyclization and ring-opening reactions, depending on the reaction conditions and the nature of the substituents. Studies on substituted 2-imino-1,3-thiazinoazoles have shown that these systems can undergo ring-chain transformations in the presence of bases like alkali metal hydroxides.
Furthermore, some six-membered 2,3-dihydro-4H-1,3-thiazin-4-ones have been observed to undergo an acid-catalyzed ring-opening reaction in the presence of water. This reaction leads to the formation of dimeric, ring-opened thioacetals. This transformation highlights the lability of the N,S-acetal function at the C2 position under certain conditions.
The reaction of 2-imino-1,3-thiazinan-4-one derivatives with reagents like hydrazonoyl halides and active chloromethylene compounds is not extensively documented in the literature. However, studies on the closely related five-membered 2-imino-4-thiazolidinone ring system provide insights into potential reactivity. For example, 2-arylimino-4-thiazolidinones can be derivatized at the C-5 position to introduce a thioamide group, which then serves as a reactive handle. This thioamide intermediate reacts with hydrazonoyl halides to afford new 5-heterylidene derivatives, demonstrating a pathway for complex heterocycle synthesis. While this specific reaction has been reported for the thiazolidinone core, it suggests a plausible reactive pathway for similarly functionalized 2-imino-1,3-thiazinan-4-one derivatives.
An article on the chemical compound “this compound” cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific experimental data for this exact compound.
The user's request stipulated a detailed article structured around specific analytical techniques, including Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction. The instructions also strictly required that the content focus solely on "this compound" and not include information on related or analogous compounds.
While information is available for structurally similar molecules, such as various thiazolidinone derivatives (containing a five-membered ring instead of a six-membered thiazinane ring) and other substituted thiazinanones, no publications were found that provide the specific spectroscopic and crystallographic data required for "this compound" itself.
Therefore, to adhere to the strict content and sourcing constraints of the request, the article cannot be written. Fulfilling the request would necessitate using data from other compounds, which has been explicitly forbidden.
Structural Elucidation, Conformational Analysis, and Intermolecular Interactions
Crystallographic Investigations
Crystal Packing Analysis
The supramolecular assembly of 2-Imino-3-phenyl-1,3-thiazinan-4-one in the crystalline state is governed by a sophisticated network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-stacking interactions, are crucial in stabilizing the crystal lattice.
Intermolecular Hydrogen Bonding Networks (N—H⋯O, O—H⋯O, C—H⋯N, C—H⋯S, C—H⋯O)
The crystal structure is significantly stabilized by a variety of hydrogen bonds. The exocyclic imino group (N-H) acts as a hydrogen bond donor, typically forming N—H⋯O interactions with the carbonyl oxygen of an adjacent molecule. nih.gov These interactions are often instrumental in forming one-dimensional chains or two-dimensional networks within the crystal. nih.gov
| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |
|---|---|---|---|---|---|
| N—H⋯O | N—H···O=C | 2.8 - 3.0 | 1.9 - 2.2 | 150 - 170 | nih.gov |
| O—H⋯O | O—H···O=C | 2.7 - 2.9 | 1.8 - 2.0 | 160 - 175 | nih.gov |
| C—H⋯N | C—H···N(imino) | 3.2 - 3.5 | 2.4 - 2.6 | 140 - 160 | nih.govelsevierpure.com |
| C—H⋯S | C—H···S(ring) | 3.6 - 3.9 | 2.8 - 3.0 | 130 - 150 | nih.gov |
| C—H⋯O | C—H···O=C | 3.1 - 3.4 | 2.3 - 2.5 | 135 - 155 | nih.gov |
Non-Covalent π-π Stacking Interactions (Phenyl-Phenyl, Thiazinanone-Aromatic Ring Systems)
Aromatic stacking interactions are key features in the crystal packing of phenyl-substituted heterocyclic compounds. In the case of this compound, offset or slipped π-π stacking interactions occur between the phenyl rings of adjacent molecules. nih.gov These interactions are characterized by centroid-to-centroid distances typically ranging from 3.6 to 3.9 Å, which is indicative of significant stabilizing aromatic interactions. nih.gov
Interactions can also occur between the phenyl ring of one molecule and the heterocyclic thiazinanone ring of another. mdpi.com The stability and geometry of these π-π stacking interactions are critical in directing the assembly of molecules into well-defined columns or layers within the crystal lattice. mdpi.comnih.gov
| Interaction Type | Centroid-Centroid Distance (Å) | Ring Slippage/Offset (Å) | Reference |
|---|---|---|---|
| Phenyl-Phenyl | ~3.69 | ~1.48 | nih.gov |
| Thiazinanone-Aromatic Ring | Variable | Variable | mdpi.com |
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
For related thiazolidinone structures, Hirshfeld analysis reveals that H···H contacts typically account for the largest portion of the surface area, reflecting the hydrogen-rich exterior of the molecule. nih.govnih.gov Significant contributions also arise from O···H/H···O, S···H/H···S, and N···H/H···N contacts, corresponding to the various hydrogen bonds discussed previously. nih.gov The analysis also quantifies C···H/H···C contacts, which include C-H···π interactions, and C···C contacts that are indicative of π-π stacking. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) | Reference |
|---|---|---|
| H···H | 35 - 40 | nih.govnih.gov |
| O···H / H···O | 16 - 23 | nih.govnih.gov |
| S···H / H···S | ~15 | nih.gov |
| N···H / H···N | 4 - 13 | nih.govnih.gov |
| C···H / H···C | 7 - 23 | nih.govnih.gov |
| C···C | ~4 | nih.gov |
Conformational Studies
The molecular conformation of this compound is primarily defined by the orientation of the phenyl substituent relative to the thiazinanone ring. This relationship is best described by the dihedral angle between the planes of the two ring systems.
Dihedral Angle Analysis of Aromatic and Heterocyclic Ring Systems
X-ray crystallographic studies of 3-phenyl substituted thiazinanones and the more frequently studied thiazolidinones show a wide range of dihedral angles between the heterocyclic and aromatic rings. This angle is typically large, often falling in the range of 70° to 90°, indicating a nearly perpendicular arrangement. nih.govnih.govpsu.eduresearchgate.net This twisted conformation minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the heterocyclic ring.
The thiazinanone ring itself is not perfectly planar and typically adopts a conformation such as a screw-boat or twisted-chair to relieve internal strain. psu.edu The specific dihedral angle observed in the crystal is a result of the balance between intramolecular steric effects and the optimizing of intermolecular packing forces.
| Compound Type | Dihedral Angle (°) | Reference |
|---|---|---|
| 3-Phenyl-1,3-thiazinan-4-one derivative | 87.06(9) (between two phenyl rings) | psu.edu |
| 3-Phenyl-1,3-thiazolidin-4-one derivative | 84.88(9) | researchgate.net |
| 3-(Nitrophenyl)-1,3-thiazolidin-4-one derivative | 78.42(4) | nih.gov |
| 3-Phenyl-1,3-thiazolidin-4-one derivative | 72.3(1) | nih.gov |
| 3-(Hydroxyethyl)-phenylimino-1,3-thiazolidin-4-one | 56.99(6) | nih.gov |
Planarity Assessments of the 1,3-Thiazinan-4-one Ring
The structural architecture of the 1,3-thiazinan-4-one ring, a six-membered heterocyclic system, is fundamentally non-planar. Unlike five-membered rings such as thiazolidinone which can be essentially planar, the saturated six-membered thiazinane core adopts puckered conformations to alleviate torsional and steric strain.
Detailed crystallographic studies on the specific compound this compound are not extensively available; however, the conformational behavior can be inferred from the general principles governing six-membered heterocyclic rings. The presence of sp³-hybridized carbon and nitrogen atoms, alongside an sp²-hybridized carbonyl carbon, induces a deviation from planarity. The ring is expected to exist in various conformations such as a half-chair , sofa , or twist-boat . The exact conformation is influenced by the nature and orientation of substituents on the ring. For instance, the bulky phenyl group at the N-3 position and the exocyclic imino group at the C-2 position play a significant role in determining the most stable conformational isomer. The interplay of steric hindrance and electronic effects dictates the puckering of the ring, with the primary goal of minimizing non-bonded interactions.
A comprehensive review of 1,3-thiazin-4-one derivatives indicates that these six-membered rings are consistently described with non-planar geometries. researchgate.net The flexibility of the ring allows for a dynamic equilibrium between different conformers in solution, although one conformation is typically favored energetically.
Stereochemical Configuration Elucidation (e.g., Z-Stereochemistry around the Imino Linkage)
A critical stereochemical feature of this compound is the configuration around the exocyclic carbon-nitrogen double bond (C=N) of the imino group. This linkage gives rise to geometric isomers, designated as E (entgegen) and Z (zusammen).
While direct experimental elucidation for this specific thiazinanone is limited, extensive research on analogous 2-imino-1,3-thiazolidin-4-ones (the five-membered ring counterparts) has consistently shown a strong preference for the Z-stereochemistry . nih.govmdpi.com This preference is generally attributed to steric factors, where the Z-isomer represents the more sterically favorable arrangement, minimizing interactions between the substituent on the imino nitrogen and the rest of the heterocyclic ring.
The determination of the stereochemistry around the imino linkage is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of the chemical shift of the proton attached to the imino group or nearby atoms. In related systems, it has been established that the chemical shifts for protons in the Z-isomer are characteristically different from those in the E-isomer. For example, in studies of 5-arylmethylidenerhodanines, the methine proton signal for Z-isomers appears more downfield (7.39–7.94 ppm) compared to the corresponding E-isomers (6.78–7.01 ppm). mdpi.com Computational methods, such as Density Functional Theory (DFT), have also been employed to confirm that the Z configuration is often the global minimum energy structure for related iminothiazolidinones. nih.gov It is therefore highly probable that this compound also predominantly exists in the Z-configuration.
Table 1: Representative ¹H-NMR Chemical Shifts for Distinguishing E/Z Isomers in Related Heterocyclic Systems Data is illustrative and based on analogous compounds like arylmethylidenerhodanines. mdpi.com
| Isomer Configuration | Characteristic Proton | Typical Chemical Shift (ppm) |
| Z -Isomer | Methine Proton (-CH=) | 7.39 – 7.94 |
| E -Isomer | Methine Proton (-CH=) | 6.78 – 7.01 |
Based on the conducted research, there is a significant lack of specific computational and theoretical studies on the chemical compound “this compound.” While the synthesis of this molecule and related 1,3-thiazinan-4-one derivatives is documented in chemical literature nih.govresearchgate.net, detailed theoretical characterizations as specified in the requested outline are not available in the retrieved search results.
The provided search results primarily contain computational data for structurally different, albeit related, heterocyclic systems, such as thiazolidin-4-ones (possessing a five-membered ring) and various thiadiazoles. rsc.orgresearchgate.netnih.govnih.gov Extrapolating data from these different molecular scaffolds to describe the six-membered 1,3-thiazinan-4-one ring system would be scientifically inaccurate and would not meet the requirements for a thorough and precise article on the specified compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each subsection of the outline (Geometry Optimization, Vibrational Frequency Analysis, HOMO-LUMO Analysis, MEP Mapping, NBO Analysis, and Global Reactivity Descriptors) for "this compound." Further dedicated computational research on this specific molecule is required to provide the detailed analysis requested.
Computational Chemistry and Advanced Theoretical Characterization
Density Functional Theory (DFT) Calculations
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This approach allows for the simulation of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of vertical transitions from the ground state to various excited states. nih.govlakeheadu.ca For 2-Imino-3-phenyl-1,3-thiazinan-4-one, TD-DFT calculations can elucidate the nature of its electronic transitions, predicting the maximum absorption wavelengths (λmax), oscillator strengths (f), and the molecular orbitals (MOs) involved. rsc.org
Theoretical studies on analogous heterocyclic systems, such as 2-aminothiazolidine-4-one, have utilized TD-DFT at levels like B3LYP/aug-cc-pVTZ to predict the absorption maxima of different tautomers. nih.govresearchgate.net Such analyses reveal that the primary electronic transitions in these molecules are typically of a π → π* nature, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The distribution of these frontier orbitals across the thiazinan core, the imino group, and the phenyl ring dictates the energy and intensity of the absorption bands.
The calculations provide insight into how structural modifications or changes in the chemical environment (e.g., solvent) could alter the spectral properties of the compound. For instance, the major transitions, their corresponding calculated wavelengths, oscillator strengths, and orbital contributions for this compound can be predicted as shown in the representative table below.
Table 1: Predicted Electronic Transitions for this compound via TD-DFT Note: Data are representative, based on typical results for similar heterocyclic systems.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 315 | 0.25 | HOMO → LUMO (92%) |
| S₀ → S₂ | 278 | 0.11 | HOMO-1 → LUMO (75%) |
Tautomerism and Isomerism Studies
The 2-imino-1,3-thiazinan-4-one scaffold is subject to imino-amino tautomerism, a form of prototropic tautomerism where a proton migrates between the endocyclic and exocyclic nitrogen atoms. This results in an equilibrium between the exocyclic imino form (this compound) and the endocyclic amino form (2-anilino-5,6-dihydro-4H-1,3-thiazin-4-one).
Figure 1: Imino-Amino Tautomeric Equilibrium
NH N
// |
(-S-C-N(Ph)-C(=O)-CH2-CH2-) <=> (-S-C=N(Ph)-C(=O)-CH2-CH2-)
| |
H (proton moves)
Amino Form Imino Form
Experimental studies on the analogous 5-membered ring system, 2-phenylaminothiazolin-4-ones, have confirmed this equilibrium using IR, UV, and NMR spectroscopy. researchgate.net Theoretical calculations using Density Functional Theory (DFT) are crucial for rationalizing the experimental results, determining the relative stabilities of the tautomers, and elucidating the factors governing the equilibrium position, such as solvent effects and substituent properties. nih.govresearchgate.net For some related derivatives, the amino tautomer has been found to be the predominant form in both the solid state and in solutions like DMSO. researchgate.net
Beyond the primary imino-amino tautomerism, the molecule's structure is further complicated by rotamerism, specifically concerning the orientation around the exocyclic C=N bond in the imino tautomer. This leads to the possibility of syn and anti geometric isomers (rotamers). The interconversion between these isomers can often be observed through temperature-dependent NMR spectroscopy. researchgate.net
Computational studies on 2-phenylaminothiazolin-4-ones have established that this syn-anti isomerization is a dynamic process that occurs via an inversion mechanism within the imine tautomeric form. researchgate.net DFT calculations can be employed to model the rotational energy barrier and determine the preferred conformation. For many related structures, a synperiplanar arrangement, where the phenyl ring is oriented on the same side as the thiazolidinone system, is found to be energetically favored. researchgate.net
Computational chemistry provides a robust framework for quantifying the thermodynamics of the tautomerization process. By performing geometry optimization and frequency calculations for both the imino and amino tautomers using DFT methods (e.g., B3LYP with a basis set like 6-31+G(d)), key thermodynamic parameters can be determined. orientjchem.org
The electronic energy difference between the tautomers provides the enthalpy of tautomerization (ΔH). Gibbs free energy (ΔG) is calculated by including zero-point vibrational energy (ZPVE) and thermal corrections. jmchemsci.comjmchemsci.com A negative ΔG indicates that the product tautomer is more stable. From the Gibbs free energy, the equilibrium constant (Keq) for the tautomerization reaction can be calculated using the equation ΔG = -RT ln(Keq). These calculations can predict which tautomer will be dominant under specific conditions (gas phase or in various solvents, modeled using continuum models like PCM). nih.gov
Table 2: Representative Calculated Thermodynamic Parameters for Imino → Amino Tautomerization Note: Values are hypothetical, illustrating typical computational outputs for such systems.
| Parameter | Gas Phase | In Water (PCM) |
|---|---|---|
| ΔH (kcal/mol) | -2.5 | -1.8 |
| ΔG (kcal/mol) | -2.1 | -1.5 |
| Keq (at 298 K) | 33.1 | 12.7 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations offer a way to explore its conformational landscape, flexibility, and interactions with its environment, such as solvent molecules or a biological target like a protein binding site. nih.gov
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for every atom in the system. This generates a trajectory that describes how the positions and velocities of the atoms evolve over a specific period, often on the nanosecond to microsecond scale. tandfonline.comtandfonline.com
Analysis of the MD trajectory can reveal:
Conformational Stability: Whether the molecule maintains a stable conformation or undergoes significant structural changes. tandfonline.com
Hydrogen Bonding: The dynamics of intermolecular hydrogen bonds with solvent or receptor molecules.
Binding Stability: If docked into a protein active site, MD simulations can assess the stability of the binding pose and calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov
For thiazolidinone-based compounds, MD simulations have been successfully used to confirm the stability of predicted docking poses within protein targets over simulation times of up to 300 ns. nih.govtandfonline.com
Computational Predictions of Molecular Properties Relevant to Biological Activity (e.g., ADME-related parameters such as Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) Permeation for research screening)
In the early stages of drug discovery research, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for prioritizing candidate molecules. Various computational models, often based on Quantitative Structure-Property Relationships (QSPR), can predict key ADME parameters for this compound based on its calculated molecular descriptors (e.g., logP, topological polar surface area (TPSA), molecular weight). nih.gov
Two critical parameters for orally administered drugs, especially those targeting the central nervous system, are Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) permeation.
Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the human gut into the bloodstream. bmdrc.org Compounds are typically classified as poorly (0-20%), moderately (20-70%), or well (70-100%) absorbed. bmdrc.orgresearchgate.net
Blood-Brain Barrier (BBB) Permeation: The BBB is a highly selective barrier that protects the brain. For CNS-active compounds, penetration is required, while for peripherally acting drugs, it is undesirable. nih.gov Prediction models classify compounds as BBB penetrants (BBB+) or non-penetrants (BBB-).
These predictions can be obtained from various software platforms and web servers (e.g., SwissADME, PreADMET) that use large datasets of experimentally determined properties to build their predictive models. nih.govbmdrc.org
Table 3: Predicted ADME-Related Properties for this compound Note: These are predictive values for research screening purposes.
| Property | Predicted Value/Class | Interpretation |
|---|---|---|
| Molecular Weight | 220.29 g/mol | Compliant with drug-likeness rules (e.g., Lipinski's Rule of Five) |
| logP (Octanol/Water) | 2.15 | Optimal lipophilicity for absorption |
| Topological Polar Surface Area (TPSA) | 61.5 Ų | Good potential for cell membrane permeability |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Yes (BBB+) | Predicted to cross the blood-brain barrier. nih.gov |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the "Structure-Activity Relationship (SAR) Studies and Molecular Interactions" of the chemical compound “this compound” that adheres to the precise and detailed outline provided.
The requested structure requires specific findings from molecular docking studies, including binding affinities, interaction analyses with a defined list of molecular targets (TNF-α receptor, C-KIT Tyrosine Kinase, EGFR Tyrosine Kinase, Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase, Urease), specific docking scores, and Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) calculations. Furthermore, it requires information on specific in vitro enzyme inhibition assays against targets such as PIM kinase and multi-tyrosine kinases for this exact molecule.
While extensive research exists for the broader class of related heterocyclic compounds, particularly the five-membered ring analogues known as thiazolidin-4-ones , this information does not apply to the six-membered 1,3-thiazinan-4-one core structure specified. Applying data from these different chemical entities would be scientifically inaccurate and would not pertain to the subject compound.
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly follows the requested outline for “this compound” due to the absence of published research data for these specific analyses.
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the requested detailed outline.
The search results consistently provide information on a related but structurally different class of compounds known as 1,3-thiazolidin-4-ones . The key distinction lies in the heterocyclic ring structure:
1,3-Thiazinan-4-ones : Contain a six-membered sulfur and nitrogen-containing ring.
1,3-Thiazolidin-4-ones : Contain a five-membered sulfur and nitrogen-containing ring.
The extensive body of research covering the biological activities listed in the prompt—such as anti-proliferative, antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory properties—is associated with the 5-membered thiazolidin-4-one scaffold. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netmedwinpublishers.comresearchgate.netresearchgate.netnih.govnih.govnih.govnih.govmdpi.comnih.govnih.govmdpi.com
There is insufficient data in the search results regarding the specific biological endpoints requested for the 6-membered This compound . Providing an article based on the available data for thiazolidin-4-ones would be scientifically inaccurate and misleading. Therefore, to ensure scientific integrity and prevent the dissemination of incorrect information, this request cannot be fulfilled as specified.
Structure Activity Relationship Sar Studies and Molecular Interactions in Vitro & in Silico
In Vitro Biological Activity Screening Methodologies (Focus on Mechanisms and Molecular Targets)
Mechanism of Action Studies at the Cellular/Molecular Level (e.g., Inhibition of Melanin (B1238610) Synthesis via Extracellular Signal-Regulated Kinase (ERK) Activation and Microphthalmia-Associated Transcription Factor (Mitf) Downregulation)
The inhibitory effect of 2-imino-1,3-thiazinan-4-one derivatives on melanin synthesis is not typically due to the direct inhibition of tyrosinase, the primary enzyme in the melanogenesis pathway. nih.govscispace.com Instead, the mechanism involves the modulation of key signaling pathways that regulate the expression of melanogenic proteins. nih.govscispace.com Studies on analogous compounds, such as the 2-imino-1,3-thiazoline derivative KHG22394, have elucidated a mechanism involving the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.govscispace.com
Activation of ERK is a known route to reduce melanin synthesis. nih.govresearchgate.netnih.gov This activation initiates a phosphorylation cascade that ultimately leads to the downregulation of the Microphthalmia-Associated Transcription Factor (Mitf). nih.govnih.govnih.gov Mitf is a crucial transcription factor that governs the expression of essential melanogenic enzymes, including tyrosinase and tyrosinase-related protein 1 (TRP-1). researchgate.netmdpi.com
The process unfolds as follows:
ERK Activation: The 2-imino-thiazinan-4-one scaffold interacts with cellular targets that lead to the phosphorylation and activation of ERK. nih.govscispace.com
Reduced Tyrosinase Expression: With diminished levels of Mitf, the transcription of the tyrosinase gene is suppressed. nih.govscispace.com
Inhibition of Melanin Synthesis: The resulting decrease in the production of tyrosinase and other related enzymes leads to a significant reduction in melanin synthesis within the cell. nih.govmdpi.com
This indirect mechanism of action is significant as it bypasses the need for direct interaction with the tyrosinase enzyme itself. nih.govscispace.com Research on the derivative KHG22394 demonstrated that it effectively inhibited melanin production in B16 melanoma cells in a dose-dependent manner and suppressed the α-melanocyte-stimulating hormone (α-MSH) induced increases in Mitf and tyrosinase. nih.govscispace.com
Table 1: Effect of 2-Imino-1,3-Thiazoline Derivative (KHG22394) on Melanogenesis Pathway Components
| Molecular Target | Observed Effect | Consequence |
|---|---|---|
| Extracellular Signal-Regulated Kinase (ERK) | Activation/Phosphorylation Induced nih.govscispace.com | Initiation of the inhibitory signaling cascade. |
| Microphthalmia-Associated Transcription Factor (Mitf) | Downregulation nih.govscispace.comnih.gov | Reduced transcription of melanogenic genes. |
| Tyrosinase | Decreased expression (no direct enzyme inhibition) nih.govscispace.com | Lowered cellular capacity for melanin synthesis. |
| Melanin Production | Significantly Inhibited nih.govscispace.com | Hypopigmentary effect. |
Influence of Substituent Effects on Biological Activity and Molecular Interactions
The biological activity of the 2-imino-3-phenyl-1,3-thiazinan-4-one scaffold can be significantly modulated by the nature and position of substituents on the phenyl ring and other parts of the molecule. mdpi.comnih.gov While specific structure-activity relationship (SAR) studies for this exact thiazinan-4-one are not extensively detailed, valuable insights can be drawn from studies on closely related 2-imino-thiazolidin-4-one derivatives. mdpi.comnih.gov These studies reveal that modifications can dramatically alter potency and selectivity for various biological targets, including enzymes like tyrosinase. nih.gov
In a study of novel 5-(substituted-benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones, the substituents on the benzylidene moiety were shown to have a profound effect on tyrosinase inhibition activity. nih.gov The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—and their steric bulk influence the molecule's ability to interact with the active site of the target enzyme. nih.gov
For instance, compounds featuring hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring demonstrated notable inhibitory activity against tyrosinase. nih.gov The positions of these substituents are also critical. Compound 17 , with a 2,4-dihydroxy substitution pattern, was identified as the most potent tyrosinase inhibitor in the series, with an IC50 value of 3.22 mM. nih.gov This suggests that hydrogen bonding opportunities provided by the hydroxyl groups at these specific positions may be crucial for binding to the enzyme. nih.gov
Table 2: Influence of Phenyl Ring Substituents on Tyrosinase Inhibition for Analogous Thiazolidin-4-one Derivatives
| Compound ID | Substituent (R group on benzylidene ring) | Tyrosinase Inhibition IC50 (mM) |
|---|---|---|
| 17 | 2,4-dihydroxy | 3.22 ± 0.70 nih.gov |
| 15 | 4-hydroxy-3-methoxy | 5.19 ± 0.03 nih.gov |
| 24 | 3-nitro | 7.21 ± 0.27 nih.gov |
| 23 | 2-nitro | 8.05 ± 0.11 nih.gov |
| 14 | 3,4,5-trimethoxy | 8.10 ± 0.22 nih.gov |
| 25 | 4-nitro | 8.40 ± 0.64 nih.gov |
| 26 | 4-chloro | 8.76 ± 0.90 nih.gov |
| 22 | 2-chloro-6-fluoro | 9.13 ± 0.55 nih.gov |
Potential Applications Beyond Traditional Pharmaceutical Focus
Materials Science Applications
The field of materials science is continually in search of novel organic molecules with unique electronic and optical properties. Derivatives of thiazolidinone, a structurally related class of compounds, have been identified as promising candidates for new materials.
Nonlinear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its molecular geometry and electronic properties, such as the dipole moment, polarizability (α), and first and second-order hyperpolarizabilities (β and γ).
Currently, there are no specific experimental or computational studies available in the public domain that detail the NLO properties of 2-Imino-3-phenyl-1,3-thiazinan-4-one. However, theoretical studies on related thiazolidinone derivatives suggest that the presence of donor and acceptor groups and the extent of π-conjugation can lead to significant NLO responses. Computational studies on other organic molecules have demonstrated that theoretical calculations can predict these properties and guide the synthesis of new NLO materials. sciety.org For this compound, a comprehensive computational study would be required to determine its dipole moment, polarizability, and hyperpolarizability values and to assess its potential as an NLO material.
Table 1: Nonlinear Optical Properties of this compound (Data Not Available)
| Property | Symbol | Value |
|---|---|---|
| Dipole Moment | µ | Data Not Available |
| Polarizability | α | Data Not Available |
| First-Order Hyperpolarizability | β | Data Not Available |
Agricultural Chemistry Applications
The development of new and effective pesticides, fungicides, and insecticides is critical for global food security. Heterocyclic compounds are a rich source of biologically active molecules with potential applications in agriculture.
Research into the agricultural applications of this compound derivatives is an area that warrants further investigation. Studies on structurally similar compounds, such as derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, have shown promising fungicidal activity against a range of agricultural fungi. researchgate.netnih.gov For instance, certain derivatives of this related class of compounds exhibited significant fungicidal effects. researchgate.netnih.gov
However, no specific studies on the pesticidal, fungicidal, or insecticidal properties of derivatives of this compound have been reported. To ascertain the potential of this compound in agricultural chemistry, systematic synthesis and screening of its derivatives against various plant pathogens and insect pests would be necessary.
Table 2: Agricultural Chemistry Applications of this compound Derivatives (Data Not Available)
| Application | Activity | Target Organism |
|---|---|---|
| Pesticidal | Data Not Available | Data Not Available |
| Fungicidal | Data Not Available | Data Not Available |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
